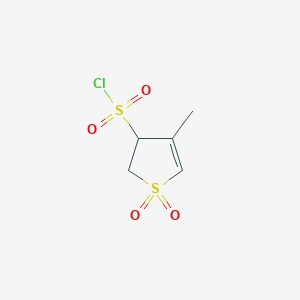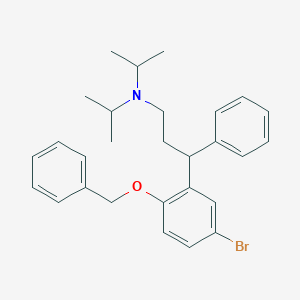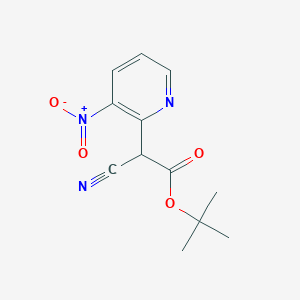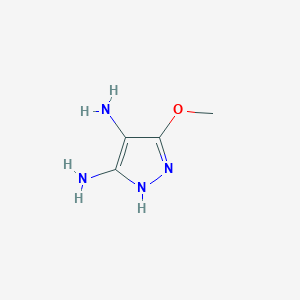
5-Methoxy-1H-pyrazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1H-pyrazole-3,4-diamine, also known as MPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPD is a pyrazole derivative that is commonly used as a reagent in the synthesis of other compounds. In recent years, MPD has gained attention for its potential use as a tool in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1H-pyrazole-3,4-diamine is not well understood, but it is believed to be related to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to changes in biochemical and physiological processes.
Efectos Bioquímicos Y Fisiológicos
5-Methoxy-1H-pyrazole-3,4-diamine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 5-Methoxy-1H-pyrazole-3,4-diamine has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Methoxy-1H-pyrazole-3,4-diamine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for studying the role of metal ions in biological processes. However, one limitation of using 5-Methoxy-1H-pyrazole-3,4-diamine is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for research involving 5-Methoxy-1H-pyrazole-3,4-diamine. One area of interest is the development of new methods for synthesizing 5-Methoxy-1H-pyrazole-3,4-diamine and its derivatives. Another area of interest is the use of 5-Methoxy-1H-pyrazole-3,4-diamine in the study of metal ion transport and homeostasis in cells. Additionally, 5-Methoxy-1H-pyrazole-3,4-diamine may have potential applications in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
5-Methoxy-1H-pyrazole-3,4-diamine can be synthesized through a variety of methods, including the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with ammonia or hydrazine. Another common method involves the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with thionyl chloride followed by reaction with ammonia or hydrazine.
Aplicaciones Científicas De Investigación
5-Methoxy-1H-pyrazole-3,4-diamine has been used extensively in scientific research due to its ability to form stable complexes with metal ions. These complexes have been used in a variety of applications, including catalysis, electrochemistry, and sensing. 5-Methoxy-1H-pyrazole-3,4-diamine has also been used as a reagent in the synthesis of other compounds, including pharmaceuticals.
Propiedades
Número CAS |
199341-02-1 |
|---|---|
Nombre del producto |
5-Methoxy-1H-pyrazole-3,4-diamine |
Fórmula molecular |
C4H8N4O |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
3-methoxy-1H-pyrazole-4,5-diamine |
InChI |
InChI=1S/C4H8N4O/c1-9-4-2(5)3(6)7-8-4/h5H2,1H3,(H3,6,7,8) |
Clave InChI |
BJYPORGCZZEVCA-UHFFFAOYSA-N |
SMILES |
COC1=NNC(=C1N)N |
SMILES canónico |
COC1=NNC(=C1N)N |
Sinónimos |
1H-Pyrazole-3,4-diamine,5-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



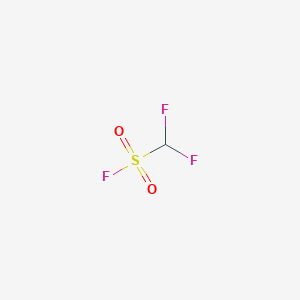
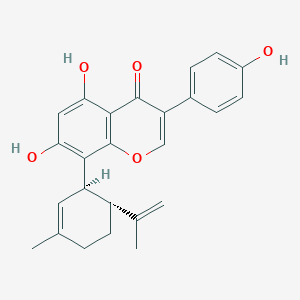
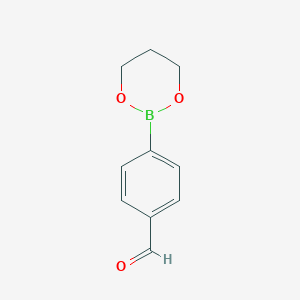
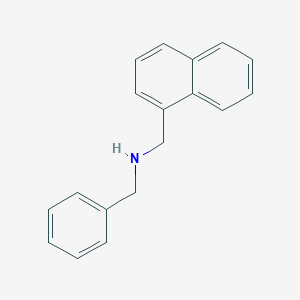
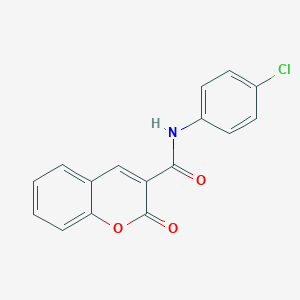
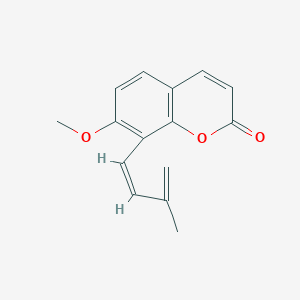
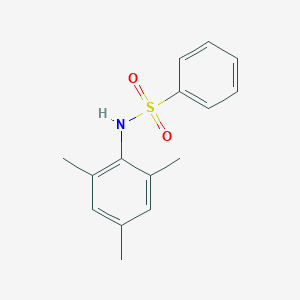
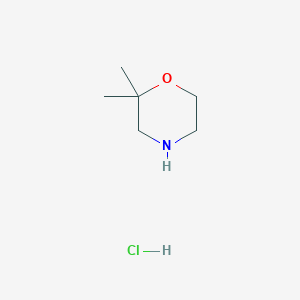
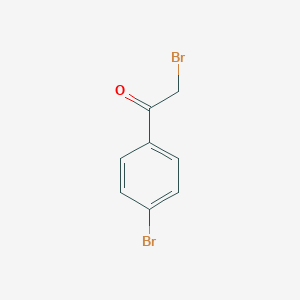
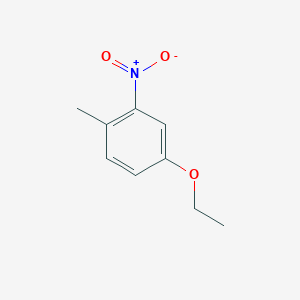
![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)
